![molecular formula C18H13Cl2N3O2S B10865983 N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10865983.png)
N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3O2S and its molecular weight is 406.3 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C18H13Cl2N3O2S
- Molecular Weight: 396.28 g/mol
This compound features a dichlorophenyl moiety and a pyrimidine derivative, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound may interact with several biological targets:
- Receptor Binding: The compound may exhibit selective binding to sigma receptors, which are implicated in several neurological processes and pain modulation .
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on specific enzymes involved in cancer cell proliferation and survival pathways .
- Antioxidant Activity: The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrimidine derivatives. For instance:
- Cell Proliferation Inhibition: Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) through apoptosis induction and cell cycle arrest .
- Mechanistic Insights: The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt pathway.
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- In vitro Studies: Compounds structurally related to this compound have demonstrated significant antibacterial effects against various strains of bacteria, indicating potential as antibiotic agents .
Case Studies
-
Study on Anticancer Effects:
- A study evaluating the effects of pyrimidine derivatives on A431 cells showed that treatment resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by increased caspase activity and DNA fragmentation assays.
- Sigma Receptor Interaction:
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C18H13Cl2N3O2S |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13Cl2N3O2S/c19-12-6-13(20)8-14(7-12)21-17(25)10-26-18-22-15(9-16(24)23-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,23,24) |
InChI Key |
APILHKIXZWBBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.